2-Bromocyclopentanone

Conformational analysis NMR spectroscopy DFT calculations

2-Bromocyclopentanone (CAS 21943-50-0) is an α-halogenated cyclic ketone with the molecular formula C5H7BrO and a molecular weight of 163.01 g/mol. It exists as a colorless to pale yellow liquid at 20°C with a density of 1.6 g/cm³, a refractive index of 1.53, and a boiling point of 189.5±33.0 °C at 760 mmHg.

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
CAS No. 21943-50-0
Cat. No. B1279250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclopentanone
CAS21943-50-0
Molecular FormulaC5H7BrO
Molecular Weight163.01 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)Br
InChIInChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2
InChIKeyKZBPPOPPFUDSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocyclopentanone CAS 21943-50-0: α-Halogenated Ketone Building Block for Organic Synthesis


2-Bromocyclopentanone (CAS 21943-50-0) is an α-halogenated cyclic ketone with the molecular formula C5H7BrO and a molecular weight of 163.01 g/mol. It exists as a colorless to pale yellow liquid at 20°C with a density of 1.6 g/cm³, a refractive index of 1.53, and a boiling point of 189.5±33.0 °C at 760 mmHg . The compound contains a reactive electrophilic center at the α-carbon, making it a versatile intermediate for nucleophilic substitution, elimination to 2-cyclopenten-1-one, and Favorskii rearrangement reactions . Commercial suppliers typically offer this compound at 95% purity, with storage recommendations at -20°C under inert atmosphere to prevent decomposition .

Why 2-Bromocyclopentanone Cannot Be Readily Substituted with Other α-Halocyclopentanones in Synthesis


Generic substitution among α-halocyclopentanones is not viable due to profound differences in conformational energetics, steric demand, and leaving group propensity that directly impact synthetic outcomes. The conformational equilibrium between pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers varies significantly with halogen identity, with the energy difference (EΨ-e − EΨ-a) being 0.85 kcal mol⁻¹ for 2-bromocyclopentanone compared to only 0.42 kcal mol⁻¹ for 2-chlorocyclopentanone in the isolated molecule at the B3LYP level of theory [1]. This twofold difference in conformational bias alters the steric environment around the reactive α-carbon, influencing stereochemical outcomes in substitution and elimination reactions. Furthermore, the reactivity of α-bromo ketones with trialkylboranes follows a distinct ring-size dependence, with 2-bromocyclopentanone reacting faster than both 2-bromocyclohexanone and 2-bromocycloheptanone, while α-chloro- and α-iodocyclohexanones fail to undergo alkylation altogether [2]. These compound-specific characteristics render simple one-for-one replacement chemically unjustified.

Quantitative Differentiation of 2-Bromocyclopentanone from Closest Analogs


Conformational Energy Barrier: 2-Bromocyclopentanone vs. 2-Chlorocyclopentanone

The conformational equilibrium of 2-bromocyclopentanone between pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers exhibits a higher energy difference than its chloro analog. In the isolated molecule at the B3LYP level of theory, the energy difference (EΨ-e − EΨ-a) is 0.85 kcal mol⁻¹ for 2-bromocyclopentanone, compared to 0.42 kcal mol⁻¹ for 2-chlorocyclopentanone [1]. This twofold difference indicates that the bromo compound has a more pronounced conformational preference, which may affect stereochemical outcomes in asymmetric synthesis.

Conformational analysis NMR spectroscopy DFT calculations

Alkylation Reactivity with Trialkylboranes: Ring-Size and Halogen Dependence

In reactions with trialkylboranes in the presence of base, 2-bromocyclopentanone exhibits faster alkylation kinetics compared to its six- and seven-membered ring counterparts. Specifically, 2-bromocyclopentanone reacts faster than 2-bromocyclohexanone, which in turn reacts faster than 2-bromocycloheptanone [1]. Importantly, α-chloro- and α-iodocyclohexanones do not undergo alkylation under the same conditions, underscoring the unique suitability of the α-bromo cyclopentanone scaffold for this transformation.

Organoborane alkylation α-haloketone reactivity synthetic methodology

Physicochemical Properties: Density and Refractive Index Benchmarks

2-Bromocyclopentanone exhibits distinct physical properties that differ from its chloro and parent cyclopentanone analogs. Its density is reported as 1.6 g/cm³ at 20°C , which is higher than the ~1.2 g/cm³ typical of 2-chlorocyclopentanone and the 0.95 g/cm³ of cyclopentanone. The refractive index of 1.53 also provides a measurable differentiation. These values are critical for in-process quality control and for confirming compound identity during procurement.

Physical property comparison quality control halocyclopentanone analogs

Synthetic Process Yield Comparison: Biphasic Method vs. Conventional Bromination

A patented biphasic process for producing 2-bromocyclopentanone, involving reaction of cyclopentanone with bromine in a water/organic solvent mixture, provides a scalable and higher-yielding alternative to older methods. Traditional bromination in chloroform yields only 36% [1]. While exact yields for the biphasic process are not disclosed in the patent abstract, the method is characterized as industrially advantageous, with molar ratios of cyclopentanone to bromine of 5:1 to 2:1 preferred [1]. This represents a significant improvement over the sub-40% yields reported for conventional approaches.

Process chemistry bromination yield industrial synthesis

Recommended Application Scenarios for 2-Bromocyclopentanone Based on Verified Differentiation Evidence


Stereoselective Synthesis Requiring Defined Conformational Bias

2-Bromocyclopentanone is the preferred α-haloketone for synthetic transformations where a predictable conformational ground state is critical. The 0.85 kcal mol⁻¹ energy difference between its pseudo-equatorial and pseudo-axial conformers—twice that of the chloro analog [1]—provides a more rigid scaffold for stereoselective nucleophilic attacks. This makes it particularly suitable for asymmetric α-alkylation or ring-expansion reactions where the stereochemical outcome depends on the conformational preference of the starting material.

Efficient α-Alkylation via Trialkylborane Methodologies

For synthetic sequences employing trialkylborane-mediated α-alkylation, 2-bromocyclopentanone offers a kinetic advantage. It reacts faster than larger-ring analogs (2-bromocyclohexanone and 2-bromocycloheptanone), and unlike α-chloro or α-iodo derivatives, it successfully undergoes the transformation [1]. This property is valuable in the synthesis of α-substituted cyclopentanone derivatives used as intermediates in pharmaceutical and natural product synthesis.

Quality Control and Identity Verification via Distinct Physical Properties

2-Bromocyclopentanone's density of 1.6 g/cm³ and refractive index of 1.53 [1] are measurably distinct from those of 2-chlorocyclopentanone (~1.2 g/cm³) and cyclopentanone (0.95 g/cm³). These differences enable rapid, non-destructive confirmation of compound identity upon receipt and during storage. Procurement teams and QC laboratories can use these values as pass/fail criteria in incoming inspection protocols, reducing the risk of misidentified reagents entering critical synthetic workflows.

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